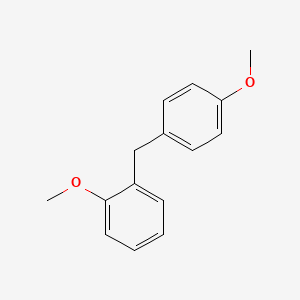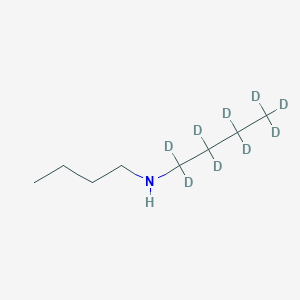
N-butyl-1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-amine is a deuterated compound with the molecular formula CD3(CD2)3NH(CH2)3CH3. It is a stable isotope-labeled compound, where one of the butyl groups is fully deuterated. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylamine-(monobutyl-d9) involves the deuteration of butylamine. The process typically includes the following steps:
Deuteration of Butylamine: The butylamine is subjected to deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This results in the replacement of hydrogen atoms with deuterium atoms.
Purification: The deuterated butylamine is then purified using techniques such as distillation or chromatography to achieve the desired isotopic purity of 98 atom % D.
Industrial Production Methods
Industrial production of Dibutylamine-(monobutyl-d9) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of butylamine are deuterated using deuterium gas in industrial reactors.
Continuous Purification: The deuterated product is continuously purified using industrial-scale distillation or chromatography systems to ensure consistent isotopic purity and concentration.
Chemical Reactions Analysis
Types of Reactions
Dibutylamine-(monobutyl-d9) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Primary amines or other reduced forms.
Substitution Products: Substituted amines with various functional groups.
Scientific Research Applications
Dibutylamine-(monobutyl-d9) is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of amines in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of amine-containing drugs.
Industry: Applied in the development of deuterated drugs and materials to enhance stability and performance.
Mechanism of Action
The mechanism of action of Dibutylamine-(monobutyl-d9) involves its interaction with molecular targets through its amine group. The deuterium labeling allows for precise tracking and analysis of its behavior in various systems. The compound can participate in hydrogen bonding, nucleophilic attacks, and other interactions typical of amines, but with the added benefit of isotopic differentiation.
Comparison with Similar Compounds
Similar Compounds
Dibutylamine: The non-deuterated version of the compound.
Triethylamine: Another amine with a similar structure but different alkyl groups.
Diethylenetriamine: A polyamine with multiple amine groups.
Uniqueness
Dibutylamine-(monobutyl-d9) is unique due to its deuterium labeling, which provides distinct advantages in tracing and analytical studies. The isotopic labeling allows for differentiation from non-deuterated compounds in mass spectrometry and other analytical techniques, making it invaluable in research applications.
Properties
IUPAC Name |
N-butyl-1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-3-5-7-9-8-6-4-2/h9H,3-8H2,1-2H3/i1D3,3D2,5D2,7D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVDAXLFBXTEQA-NPNXCVMYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
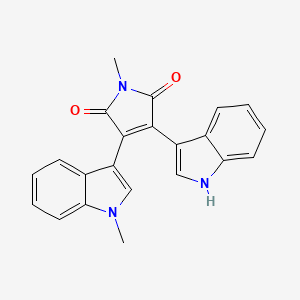
![4-[(3-Chlorophenyl)-imidazol-1-ylmethyl]quinoline](/img/structure/B8019071.png)
![[2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-3H-benzimidazol-5-yl] benzoate](/img/structure/B8019078.png)
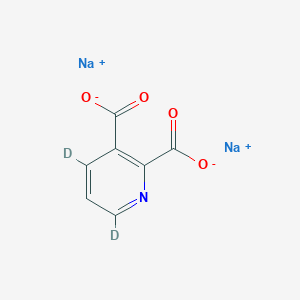
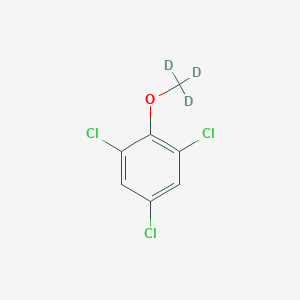
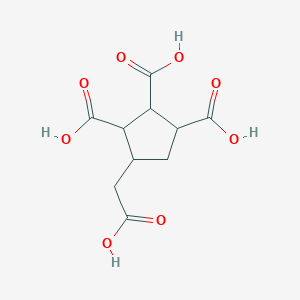
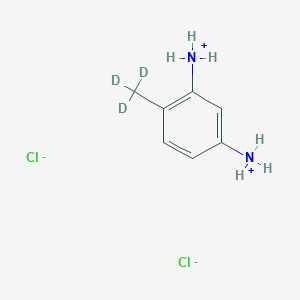
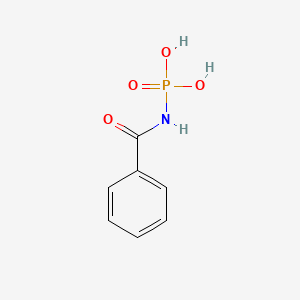
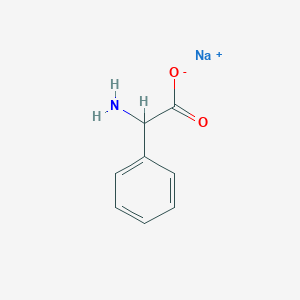
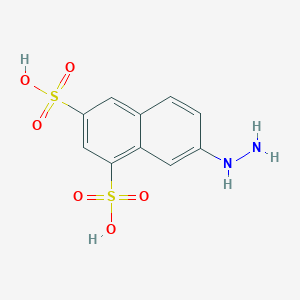
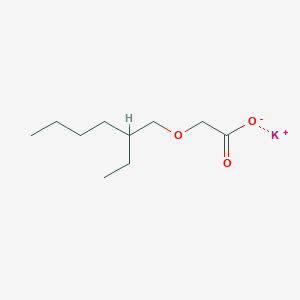
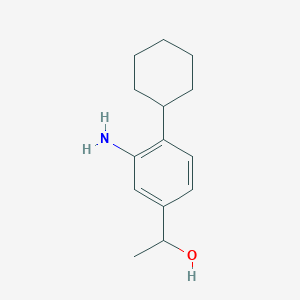
![disodium;2-[4-[(E)-[(4-sulfonatophenyl)hydrazinylidene]methyl]phenoxy]acetate](/img/structure/B8019166.png)
